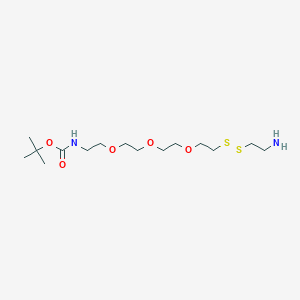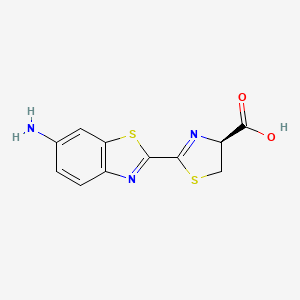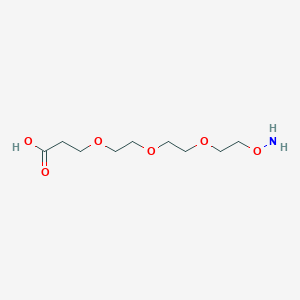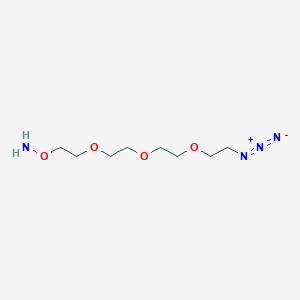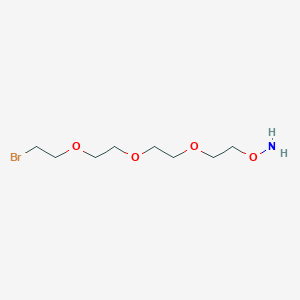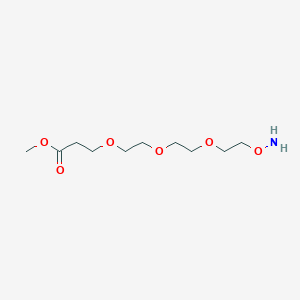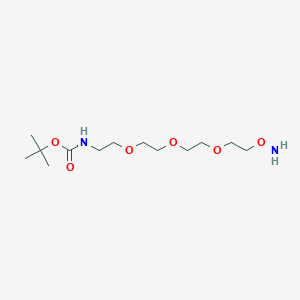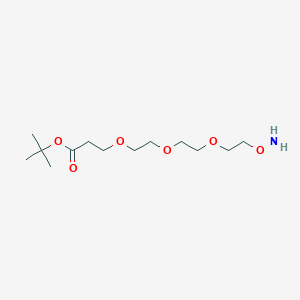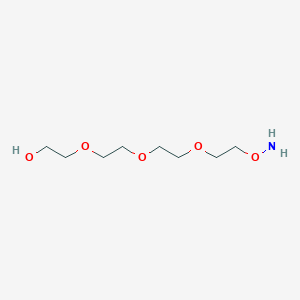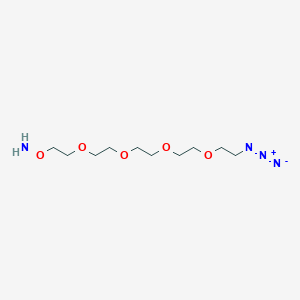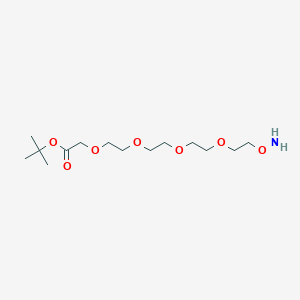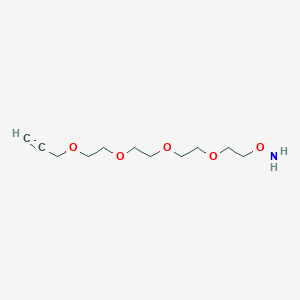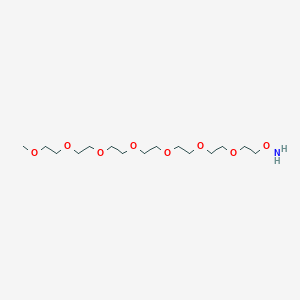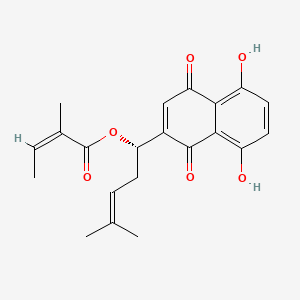
Angelylalkannin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Angelylalkannin is a naphthoquinone which may exhibit antiproliferative effects on human colon cancer cells.
Wissenschaftliche Forschungsanwendungen
Antiproliferative Effects on Human Colorectal Cancer Cells
Research has identified angelylalkannin as an active compound against human colorectal cancer. Studies on the root of Alkanna tinctoria, which contains this compound, demonstrated significant inhibitory effects on human colon cancer cells HCT‐116 and SW‐480. These effects include arresting the cell cycle in the G1 phase and inducing cell apoptosis. The median inhibitory concentration (IC50) values for this compound against these cancer cells were notably potent (Tung et al., 2013).
Chemopreventive Activity in Colorectal Cancer
Another study on Alkanna tinctoria isolated several naphthoquinone compounds, including this compound. These compounds showed strong anti-proliferative effects against HCT-116 and SW-480 human colorectal cancer cells. Specifically, this compound and related compounds were found to arrest cancer cells in various phases of the cell cycle and significantly induce apoptosis, highlighting its potential in cancer chemoprevention (Tung et al., 2016).
Structural-Functional Relationship in Anticancer Potential
Further research into the structural-functional relationship of naphthoquinone compounds, including this compound, suggested directions for enhancing their anticancer potential. Modifications focusing on specific hydroxyl groups were identified as a way to increase the anticancer efficacy of these compounds. This study underscores the importance of understanding the molecular structure in relation to the biological activity of this compound (Tung et al., 2013).
Eigenschaften
CAS-Nummer |
69175-72-0 |
|---|---|
Molekularformel |
C21H22O6 |
Molekulargewicht |
370.4 |
IUPAC-Name |
(S)-1-(5,8-dihydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-4-methylpent-3-en-1-yl (Z)-2-methylbut-2-enoate |
InChI |
1S/C21H22O6/c1-5-12(4)21(26)27-17(9-6-11(2)3)13-10-16(24)18-14(22)7-8-15(23)19(18)20(13)25/h5-8,10,17,22-23H,9H2,1-4H3/b12-5-/t17-/m0/s1 |
InChI-Schlüssel |
ZGQONWTUIANWFM-AVHYGJPMSA-N |
SMILES |
C/C=C(/C)\C(=O)O[C@@H](CC=C(C)C)C1=CC(=O)c2c(ccc(c2C1=O)O)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Angelylalkannin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




